molecular formula C13H18N2O2 B1395157 N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1219949-46-8

N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1395157
CAS No.: 1219949-46-8
M. Wt: 234.29 g/mol
InChI Key: YTJAKGQJMVKBOP-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydro-2H-pyran-4-carboxamide core linked to a 4-amino-2-methylphenyl substituent. The compound’s molecular formula is inferred as C₁₃H₁₈N₂O₂ (molecular weight ~234.29 g/mol), based on closely related isomers such as N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-8-11(14)2-3-12(9)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJAKGQJMVKBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with tetrahydro-2H-pyran-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide serves as a valuable building block in organic synthesis. It can be used as a precursor for more complex molecules and is also employed as a protecting group for alcohols during chemical reactions. Its unique structure allows for various functional group transformations, making it versatile in synthetic organic chemistry.

Biology

This compound has been investigated for its potential as a biochemical probe and in enzyme inhibition studies. The amine group can form hydrogen bonds with biological macromolecules, while the pyran ring may interact with hydrophobic pockets in proteins. Such interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Medicine

This compound has shown promise in therapeutic applications, particularly in anti-inflammatory and anticancer research. Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyran scaffolds have been evaluated for their ability to inhibit cancer cell proliferation.

CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals. Its unique combination of functional groups enhances its applicability in creating novel materials with specific properties.

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific analogs could inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Overview of Tetrahydro-2H-pyran-4-carboxamide Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Activity/Notes Reference
Target Compound 4-amino-2-methylphenyl 234.29* Para-amino, ortho-methyl N/A (inferred structural analog) -
N-(3-Amino-2-methylphenyl)-... 3-amino-2-methylphenyl 234.29 Meta-amino, irritant hazard Irritant
N-(3-Amino-4-chlorophenyl)-... 3-amino-4-chlorophenyl 254.72 Chloro substituent, halogen bonding potential N/A
N-(5-Amino-2-methoxyphenyl)-... 5-amino-2-methoxyphenyl 250.29 Methoxy-enhanced lipophilicity High-purity intermediate
AZ2 Biphenyl-cyano-ethyl 377.44 DPP1 inhibition, complex structure Neutrophil maturation modulator

*Inferred based on structural similarity to .

Biological Activity

N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, also known by its chemical formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and CAS Number 1219949-46-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

  • Molecular Formula : C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight : 234.29 g/mol
  • Structure : The compound includes a tetrahydropyran ring which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets involved in inflammatory and cancer pathways.

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13. This suggests a potential application in treating chronic inflammatory diseases such as asthma and other respiratory conditions .
  • Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated selective cytotoxicity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values indicating significant potency .
  • Phosphodiesterase Inhibition : The compound's interaction with phosphodiesterase (PDE) enzymes has been highlighted in studies focusing on PDE4D inhibition, which is relevant for conditions like chronic obstructive pulmonary disease (COPD) and asthma. Compounds that inhibit PDE4D have been associated with reduced airway inflammation and improved lung function .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed an IC50 range from 28.8 µM to 124.6 µM across different cell types, indicating moderate to high cytotoxicity depending on the specific cellular context .
  • In Vivo Studies :
    • In animal models, the compound exhibited anti-inflammatory effects by reducing eosinophilic inflammation in the lungs and blocking allergen-induced responses. These findings support its potential use in treating allergic asthma .

Data Summary

Activity Type Target/Effect IC50 Value (µM) Reference
Anti-inflammatoryTNF-α inhibitionNot specified
AntitumorMDA-MB-231 (breast cancer)28.8 - 124.6
AntitumorHT-29 (colon cancer)Not specified
PDE4D InhibitionLung inflammation reductionNot specified

Q & A

Q. What are the recommended synthetic routes for N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Schiff base formation strategy using tetrahydro-2H-pyran-4-carboxylic acid derivatives and 4-amino-2-methylaniline under reflux conditions in anhydrous solvents (e.g., DMF or THF) is common. Catalytic agents like EDCI/HOBt or DCC may enhance coupling efficiency. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How is the structural integrity and purity of the compound validated?

Structural confirmation employs a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity threshold).
  • X-ray crystallography (if single crystals are obtainable) for definitive spatial arrangement .

Q. What preliminary biological screening assays are recommended?

Initial screens include:

  • Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential.
  • Antimicrobial disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize the antitumor activity of this compound?

Structure-Activity Relationship (SAR) studies are critical:

  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding to hydrophobic pockets in target enzymes.
  • Modify the tetrahydropyran moiety to improve metabolic stability (e.g., methyl substituents reduce oxidative degradation).
  • Validate modifications using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MMP2 or kinases .

Q. What methodologies resolve contradictions in reported biological data?

Discrepancies (e.g., variable IC₅₀ values across studies) require:

  • Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Comparative dose-response curves in multiple cell lines to assess tissue-specific effects.
  • Meta-analysis of published data to identify confounding variables (e.g., serum concentration in cell culture media) .

Q. How can computational approaches elucidate the compound’s mechanism of action?

Advanced strategies include:

  • Molecular Dynamics (MD) Simulations (e.g., GROMACS) to study binding stability with targets like tubulin or DNA topoisomerases.
  • Pharmacophore modeling to identify critical interaction sites for enzyme inhibition.
  • Machine learning (e.g., Random Forest models) to predict off-target effects using toxicity databases .

Q. What experimental designs validate anti-inflammatory mechanisms?

Mechanistic studies involve:

  • ELISA/Western blotting to quantify cytokine levels (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
  • siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway involvement.
  • In vivo models (e.g., carrageenan-induced paw edema in rodents) for dose-dependent efficacy .

Q. How is radiofluorination achieved for imaging applications?

Prosthetic group labeling methods are employed:

  • React the amine group with [¹⁸F]SFB (succinimidyl 4-fluorobenzoate) in borate buffer (pH 8.5).
  • Purify via semi-preparative HPLC and validate radiochemical purity (>98%) using radio-TLC.
  • PET imaging in xenograft models to assess tumor uptake and pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
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N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.